molecular formula C12H21N3 B2468837 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine CAS No. 1153268-84-8

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine

Cat. No.: B2468837
CAS No.: 1153268-84-8
M. Wt: 207.321
InChI Key: ZAZFBZUBIYGKPW-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine is a heterocyclic organic compound that features both imidazole and piperidine rings. The presence of the tert-butyl group on the imidazole ring enhances its stability and lipophilicity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)-1H-imidazole with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and solubility.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butyl)-1H-imidazol-2-yl)pyridine
  • 2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine
  • 2-(4-(tert-Butyl)-1H-imidazol-2-yl)pyrazine

Uniqueness

Compared to these similar compounds, 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine offers a unique combination of stability and reactivity due to the presence of both the imidazole and piperidine rings. This makes it particularly valuable in applications requiring robust and versatile chemical entities.

Properties

IUPAC Name

2-(5-tert-butyl-1H-imidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZFBZUBIYGKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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